![molecular formula C17H15ClO3 B14422644 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate CAS No. 80138-44-9](/img/structure/B14422644.png)
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate is an organic compound that belongs to the class of phenyl benzoates. This compound is characterized by the presence of a methoxy group, a prop-2-en-1-yl group, and a chlorobenzoate moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate typically involves the esterification of 2-Methoxy-4-(prop-2-en-1-yl)phenol with 4-chlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane (DCM) for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to higher purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The prop-2-en-1-yl group can be reduced to form propyl derivatives.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 2-Methoxy-4-(prop-2-en-1-yl)benzoic acid, while reduction of the prop-2-en-1-yl group can produce 2-Methoxy-4-propylphenyl 4-chlorobenzoate .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-4-(prop-2-en-1-yl)phenol:
4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate: This compound has a similar structure but with a different ester group.
Uniqueness
2-Methoxy-4-(prop-2-en-1-yl)phenyl 4-chlorobenzoate is unique due to the presence of the chlorobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Eigenschaften
80138-44-9 | |
Molekularformel |
C17H15ClO3 |
Molekulargewicht |
302.7 g/mol |
IUPAC-Name |
(2-methoxy-4-prop-2-enylphenyl) 4-chlorobenzoate |
InChI |
InChI=1S/C17H15ClO3/c1-3-4-12-5-10-15(16(11-12)20-2)21-17(19)13-6-8-14(18)9-7-13/h3,5-11H,1,4H2,2H3 |
InChI-Schlüssel |
DZHQZZMUUWVQRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OC(=O)C2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.